Methyl 3-(trifluoromethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The addition of a trifluoromethyl group at the 3-position and a carboxylate ester at the 2-position enhances its chemical properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethyl)thiophene-2-carboxylate typically involves the reaction of 3-(trifluoromethyl)thiophene with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 3-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .
Comparison with Similar Compounds
- Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate
- Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-(trifluoromethyl)thiophene-2-carboxylate stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. These properties enhance its reactivity and make it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-12-6(11)5-4(2-3-13-5)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJVWDQVNMVBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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